AF568 NHS ester

Description

AF568 NHS ester is a bright orange-red fluorescent dye widely used for labeling proteins, antibodies, and amine-modified oligonucleotides. Structurally identical to Alexa Fluor™ 568 NHS ester, it features an NHS (N-hydroxysuccinimidyl) ester reactive group that forms stable amide bonds with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 7–9) . Key characteristics include:

- Excitation/Emission: 572 nm (Ex) / 598 nm (Em) .

- Extinction Coefficient: ~91,300 cm⁻¹M⁻¹ .

- Quantum Yield: High, with robust photostability across pH 4–10 .

- Applications: Immunofluorescence, live-cell imaging, flow cytometry, and super-resolution microscopy .

Its hydrophilic nature minimizes aggregation, enhancing signal clarity in biological imaging . The dye is typically stored in DMSO at ≤-15°C to prevent hydrolysis .

Structure

2D Structure

Properties

Molecular Formula |

C49H63N5O13S2 |

|---|---|

Molecular Weight |

994.2 g/mol |

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfonatomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoate;triethylazanium |

InChI |

InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51);2*4-6H2,1-3H3 |

InChI Key |

YRFFGLVXBMUQQI-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis and Structural Properties

The synthesis of this compound begins with the derivatization of the parent fluorophore, AF568, into its amine-reactive N-hydroxysuccinimide (NHS) ester form. The process involves reacting AF568 with NHS in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), under anhydrous conditions. This reaction facilitates the formation of an activated ester, enabling subsequent conjugation to primary amines in biomolecules.

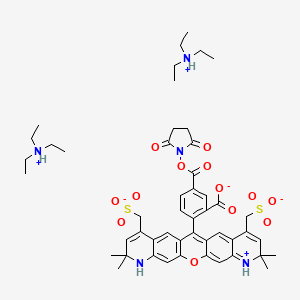

The molecular structure of this compound comprises a xanthene-derived fluorophore core linked to a succinimidyl group (Fig. 1). Key structural attributes include:

- Molecular formula : $$ \text{C}{49}\text{H}{63}\text{N}{5}\text{O}{13}\text{S}_{2} $$

- Molecular weight : 994.18 g/mol

- Solubility : Water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF)

Table 1: Spectral Properties of this compound

| Property | Value | Source |

|---|---|---|

| Excitation maximum (nm) | 572 | |

| Emission maximum (nm) | 598 | |

| Extinction coefficient ($$ \epsilon $$) | 94,238 L·mol⁻¹·cm⁻¹ | |

| Fluorescence quantum yield | 0.912 |

Reaction Mechanism and Optimization

The conjugation of this compound to biomolecules occurs via nucleophilic acyl substitution (Fig. 2). The succinimidyl group reacts with primary amines ($$ \text{R-NH}_2 $$) under alkaline conditions (pH 8.3–8.5), forming a stable amide bond. Critical parameters influencing reaction efficiency include:

- pH : Optimal labeling occurs at pH 8.3–8.5. Lower pH values protonate amines, reducing reactivity, while higher pH accelerates NHS ester hydrolysis.

- Temperature : Reactions are typically conducted at room temperature (20–25°C) for 1–4 hours or overnight on ice.

- Molar ratio : A 8:1 molar excess of NHS ester to protein ensures mono-labeling while minimizing aggregation.

Equation 1: Nucleophilic Acyl Substitution

$$

\text{AF568-NHS} + \text{R-NH}_2 \rightarrow \text{AF568-NH-R} + \text{NHS}

$$

Conjugation Protocols for Biomolecule Labeling

Stepwise Procedure for Protein Labeling

The following protocol, adapted from Lumiprobe and Thermo Fisher Scientific, outlines the conjugation of this compound to IgG antibodies:

Dissolution of NHS ester :

Preparation of protein solution :

Labeling reaction :

Table 2: Reaction Conditions for Optimal Labeling

| Parameter | Optimal Value |

|---|---|

| Protein concentration | ≥2 mg/mL |

| pH | 8.3–8.5 |

| Temperature | 20–25°C (RT) or 4°C |

| Incubation time | 1 hour (RT) or 12–16 hours (4°C) |

Challenges and Troubleshooting

- Hydrolysis of NHS ester : Rapid hydrolysis at pH >9 reduces labeling efficiency. Use fresh buffers and monitor pH throughout the reaction.

- Aggregation : Excessive molar ratios (>10:1) may cause protein precipitation. Titrate NHS ester concentrations empirically.

Purification and Characterization of Conjugates

Separation of Labeled Biomolecules

Post-conjugation, free AF568 dye must be removed to minimize background noise. Common purification methods include:

- Gel filtration chromatography : Sephadex™ G-25 or BioGel™ P-30 columns efficiently separate labeled proteins (≥30 kDa) from unreacted dye.

- Dialysis : Suitable for small proteins or peptides, using membranes with a molecular weight cutoff (MWCO) ≤1/3 the protein size.

Table 3: Purification Techniques and Applications

| Method | Applicability | Advantages |

|---|---|---|

| Gel filtration | Proteins >30 kDa | Rapid, high recovery |

| Dialysis | Peptides, small proteins | Scalable, gentle |

Quality Control Metrics

- Degree of labeling (DoL) : Calculate using the formula:

$$

\text{DoL} = \frac{A{568}}{\epsilon{568} \cdot [\text{Protein}]}

$$

Where $$ A{568} $$ is the absorbance at 568 nm, and $$ \epsilon{568} $$ is the extinction coefficient (94,238 L·mol⁻¹·cm⁻¹). - Purity assessment : Analyze via SDS-PAGE or HPLC to confirm the absence of aggregates or free dye.

Applications of this compound in Biomedical Research

Fluorescence Microscopy

AF568-labeled antibodies enable high-resolution imaging of cellular targets, such as cytoskeletal proteins (e.g., actin, tubulin). Its 561 nm laser compatibility minimizes photobleaching, allowing prolonged time-lapse studies.

Flow Cytometry

Conjugates of this compound exhibit superior brightness compared to Texas Red, making them ideal for multi-color panels in immunophenotyping.

Chemical Reactions Analysis

Types of Reactions

AF568 NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines on proteins, ligands, and amine-modified oligonucleotides .

Common Reagents and Conditions

The common reagents used in these reactions include high-quality anhydrous dimethylformamide or dimethylsulfoxide, and sodium bicarbonate buffer. The reaction conditions typically involve room temperature and a pH of 8.3 .

Major Products

The major products formed from these reactions are Alexa Fluor conjugates, which exhibit brighter fluorescence and greater photostability than the conjugates of other spectrally similar fluorophores .

Scientific Research Applications

AF568 NHS ester is a synthetic fluorophore structurally and functionally identical to Alexa Fluor™ 568, part of the Alexa Fluor™ family of fluorescent dyes . This amine-reactive, orange fluorescent dye is commonly used to label proteins or antibodies through primary amines, amine-modified oligonucleotides, and other amine-containing biomolecules . this compound is recommended for stable signal generation in imaging, including Western blotting, fluorescence microscopy, and flow cytometry .

Key Features:

- High Brightness Emits intense red fluorescence, making it ideal for microscopy, flow cytometry, and other imaging techniques .

- Amine-Reactive NHS Ester Forms stable bonds with primary amines, making it suitable for labeling proteins and other biomolecules .

- Photostability Maintains strong fluorescence over time, ensuring consistent imaging results .

- Spectrally Similar AF568 is spectrally similar to Texas Red, TF4 (Tide Fluor™ 4), and sulfo-Cyanine3.5 dyes . The excitation peak of AF568 lies at 572 nm and its emission peak is at 598 nm . It can be excited using a 561 nm laser .

Applications:

- Protein and Antibody Labeling Ideal for tagging proteins and antibodies in fluorescent assays .

- Microscopy & Flow Cytometry Provides clear, stable red fluorescence for cellular imaging and analysis .

- Bioconjugation Useful in conjugating various biomolecules for research in cellular and molecular biology .

Mechanism of Action

AF568 NHS ester exerts its effects by reacting with primary amines on proteins, ligands, and amine-modified oligonucleotides. The resulting Alexa Fluor conjugate exhibits bright fluorescence and high photostability, making it ideal for imaging and detection applications. The molecular targets and pathways involved include the primary amines on proteins and other amine-containing molecules .

Comparison with Similar Compounds

Comparison with Similar Fluorescent Compounds

Spectral and Chemical Properties

Table 1: Spectral and Chemical Comparison

Key Observations :

- AF568 vs. Texas Red : AF568 exhibits a narrower Stokes shift (26 nm vs. 26 nm for Texas Red) but superior photostability in acidic environments (e.g., lysosomal tracking) .

- AF568 vs. BODIPY FL : BODIPY FL offers higher photostability in low-pH conditions but lower brightness due to a smaller extinction coefficient .

- AF568 vs. APDye 568 : APDye 568 is functionally equivalent but may differ in batch-to-batch consistency due to proprietary synthesis methods .

- AF568 vs. XFD568 : XFD568 is structurally identical to AF568, with overlapping spectral properties, but marketed under different branding .

Performance in Advanced Imaging Techniques

Super-Resolution Microscopy (SMLM) :

- AF568-labeled microtubules demonstrated an average width of 43 nm (vs. 38 nm for BODIPY-based BAA-30a), attributed to differences in dye localization precision .

- AF568 exhibited a 15% higher photon count than Texas Red in single-molecule localization microscopy, improving resolution in dense cellular regions .

Live-Cell Imaging :

- In studies tracking antibody internalization (e.g., mAb2C4:AF568), AF568 showed minimal cytotoxicity and stable fluorescence over 24 hours, outperforming Cy3.5 in photobleaching resistance .

- Co-localization with lysosomal markers (e.g., Lysotracker Green) confirmed AF568’s utility in dynamic intracellular trafficking assays .

Stability and Practical Considerations

- pH Sensitivity : AF568 maintains >90% fluorescence intensity across pH 4–10, unlike Texas Red, which loses 40% intensity at pH <6 .

- Conjugation Efficiency : Optimal labeling requires a 6–8:1 molar ratio (dye:protein), achieving a degree of labeling (DOL) of 4.4 in antibody conjugates .

- Storage : AF568 in DMSO retains activity for 6 months at -20°C, whereas BODIPY-based dyes degrade faster under similar conditions .

Q & A

Q. What are the optimal buffer conditions and protocols for conjugating AF568 NHS ester to proteins?

this compound reacts with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 8.5–9.0). A typical protocol involves:

- Dissolving the target protein (e.g., antibodies, fibronectin) in 1 M sodium bicarbonate or phosphate buffer (pH 8.5–9.0) to ensure efficient amine reactivity .

- Incubating the protein with a 10–20 molar excess of this compound for 1–2 hours at room temperature or overnight at 4°C to achieve a labeling ratio of ~3.5 dyes per protein molecule .

- Removing unbound dye via dialysis (e.g., 10 kDa MWCO membranes) or centrifugal filtration (e.g., Amicon Ultra filters) .

- Quantifying protein concentration using the BCA assay and calculating labeling efficiency via absorbance at 579 nm (dye) and 280 nm (protein), correcting for dye contribution at 280 nm .

Q. How should AF568-labeled conjugates be stored to maintain fluorescence stability?

- Store labeled proteins at -20°C in single-use aliquots to avoid freeze-thaw cycles.

- Protect from light using amber vials or foil wrapping, as AF568 is photolabile.

- Avoid prolonged exposure to DMSO, which can accelerate dye aggregation; dilute stock solutions to ≤10% DMSO in aqueous buffers .

Advanced Research Questions

Q. How does labeling stoichiometry impact fluorescence signal and biological activity in live-cell imaging?

Over-labeling (>5 dyes/protein) can cause fluorescence quenching or protein aggregation, while under-labeling (<2 dyes/protein) reduces signal-to-noise.

- Optimize molar ratios (e.g., 1:10 protein:dye) and validate functionality post-labeling. For example, labeled antibodies should retain target binding, confirmed via flow cytometry or immunofluorescence .

- In live-cell studies, excessive dye-protein ratios may impair cellular uptake or induce cytotoxicity; titrate concentrations (e.g., 0.035 mg/mL for internalization assays) .

Q. What strategies minimize spectral crosstalk when using AF568 in multi-color imaging?

- Pair AF568 (Ex/Em: 579/603 nm) with spectrally distinct dyes (e.g., AF488, AF647) and use narrow-bandpass filters.

- Sequential acquisition (e.g., 561 nm laser for AF568, 637 nm for AF647) prevents bleed-through.

- Validate using single-stain controls and fluorescence-minus-one (FMO) experiments to confirm channel specificity .

Q. How do AF568’s photophysical properties affect its performance in super-resolution microscopy (SMLM)?

AF568 exhibits moderate photon emission (~1,500–2,000 photons/molecule) and a duty cycle suitable for single-molecule localization microscopy (SMLM). However, its on-off switching kinetics are less robust than BODIPY-based dyes (e.g., BAA-30a), which can improve microtubule continuity measurements (±25% error vs. ±40% for AF568) .

- For SMLM, use reducing imaging buffers (e.g., 100 mM mercaptoethylamine) to enhance blinking and increase localization precision .

Q. What validation methods ensure specificity of AF568-conjugated probes in complex biological systems?

- Perform blocking controls: Pre-incubate cells with excess unlabeled ligand to compete for binding sites, reducing AF568 signal if specific .

- Use knockout cell lines or siRNA-mediated target depletion to confirm signal loss .

- For intracellular probes (e.g., tau oligomers), validate colocalization with organelle markers (e.g., lysotracker) and confirm absence of membrane-bound dye via acidic glycine washes .

Troubleshooting & Method Optimization

Q. How can researchers resolve inconsistencies in AF568 signal intensity across experimental replicates?

- Standardize dye-to-protein ratios and purification steps (e.g., dialysis duration, filter pore size) to reduce batch variability .

- Quantify fluorescence intensity using calibrated instruments (e.g., spectrofluorometers) and normalize to protein concentration .

- For fixed cells, optimize permeabilization (e.g., 0.1% Triton X-100) and blocking (5% BSA) to reduce nonspecific binding .

Q. What advanced techniques leverage AF568’s fluorescence lifetime (FL) for dynamic cellular studies?

- Fluorescence Lifetime Imaging Microscopy (FLIM): AF568’s FL (~3.6 ns) enables differentiation from autofluorescence (typically <2 ns) in live-cell assays .

- Förster Resonance Energy Transfer (FRET): Pair AF568 (donor) with AF647 (acceptor) to monitor protein-protein interactions, validated via FLIM-FRET analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.